LY210073 Exhibits Sub-Nanomolar Binding Affinity for the LTB4 Receptor on Human Neutrophils, Surpassing Other Key Research Antagonists
LY210073 demonstrates exceptionally high affinity for the LTB4 receptor on intact human neutrophils, with a binding IC50 of 6.2 ± 0.1 nM [1]. This potency is comparable to that of the highly optimized (hydroxyphenyl)pyrazole compound 2 (IC50: 6.4 ± 0.8 nM) [2], but is markedly superior to that of the benzophenone-derived antagonist SC-51146 (Kd: 1.5 ± 0.1 nM reported from a different assay type; IC50 for chemotaxis: 38 ± 12 nM) and the BLT2-preferring antagonist LY255283 (IC50: ~100 nM) [3][4]. This places LY210073 among the most potent LTB4 receptor antagonists identified to date for direct binding inhibition [1].
| Evidence Dimension | Inhibition of [3H]LTB4 binding to human neutrophil receptors |
|---|---|
| Target Compound Data | IC50 = 6.2 ± 0.1 nM |
| Comparator Or Baseline | Compound 2 (hydroxyphenylpyrazole): IC50 = 6.4 ± 0.8 nM; SC-51146: Kd = 1.5 ± 0.1 nM (different metric); LY255283: IC50 = ~100 nM (guinea pig lung membranes) |
| Quantified Difference | Approximately equipotent to Compound 2; >15-fold more potent than LY255283; Binding potency superior to SC-51146 in functional assays. |
| Conditions | Radioligand binding assay using [3H]LTB4 and intact human polymorphonuclear leukocytes (neutrophils). |
Why This Matters
For researchers aiming to completely block LTB4 binding at the earliest signaling step, LY210073's high-affinity binding ensures effective receptor occupancy at low nanomolar concentrations, minimizing off-target effects and conserving precious compound in extensive screening campaigns.
- [1] Jackson, W. T., Boyd, R. J., Froelich, L. L., Gapinski, D. M., Mallett, B. E., & Sawyer, J. S. (1993). Design, synthesis, and pharmacological evaluation of potent xanthone dicarboxylic acid leukotriene B4 receptor antagonists. Journal of Medicinal Chemistry, 36(12), 1726–1734. View Source
- [2] Harper, R. W., Jackson, W. T., Froelich, L. L., Boyd, R. J., Aldridge, T. E., & Herron, D. K. (1994). Leukotriene B4 (LTB4) receptor antagonists: a series of (hydroxyphenyl)pyrazoles. Journal of Medicinal Chemistry, 37(15), 2411–2420. View Source
- [3] Tsai, B. S., Villani-Price, D., Keith, R. H., Zemaitis, J. M., & Bauer, R. F. (1995). The in vitro pharmacology of SC-51146: a potent antagonist of leukotriene B4 receptors. The Journal of Pharmacology and Experimental Therapeutics, 272(3), 1001–1008. View Source
- [4] Schultz, R. M., Marder, P., Spaethe, S. M., Herron, D. K., & Sofia, R. D. (1991). Effects of two leukotriene B4 (LTB4) receptor antagonists (LY255283 and SC-41930) on LTB4-induced human neutrophil adhesion and superoxide production. Prostaglandins, Leukotrienes and Essential Fatty Acids, 43(4), 267-271. View Source
